4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
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Overview
Description
4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione is a heterocyclic organic compound that features a pyrrolidine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-2,4-pentanedione with methylamine, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-oxo-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione.
Reduction: Formation of 4-hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-diol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the hydroxyl and phenyl substituents.
3-Phenylpyrrolidine-2,5-dione: Lacks the hydroxyl and methyl groups.
4-Hydroxy-3-methylpyrrolidine-2,5-dione: Similar structure but without the phenyl group.
Uniqueness
4-Hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
CAS No. |
50275-67-7 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-hydroxy-1,3-dimethyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-12(8-6-4-3-5-7-8)9(14)10(15)13(2)11(12)16/h3-7,9,14H,1-2H3 |
InChI Key |
NYDYMIQYAOAJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N(C1=O)C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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